1-[2-(3,4-dichlorophenoxy)ethyl]-1H-imidazole oxalate
Description
1-[2-(3,4-dichlorophenoxy)ethyl]-1H-imidazole oxalate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a 3,4-dichlorophenoxy group attached to an ethyl chain, which is further connected to an imidazole ring. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Properties
IUPAC Name |
1-[2-(3,4-dichlorophenoxy)ethyl]imidazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O.C2H2O4/c12-10-2-1-9(7-11(10)13)16-6-5-15-4-3-14-8-15;3-1(4)2(5)6/h1-4,7-8H,5-6H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJWXUSXCDWAOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCN2C=CN=C2)Cl)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-dichlorophenoxy)ethyl]-1H-imidazole oxalate typically involves the following steps:
Formation of the 3,4-dichlorophenoxyethyl intermediate: This step involves the reaction of 3,4-dichlorophenol with an appropriate alkylating agent, such as ethylene oxide or ethyl bromide, under basic conditions to form 3,4-dichlorophenoxyethyl ether.
Imidazole ring formation: The 3,4-dichlorophenoxyethyl ether is then reacted with imidazole in the presence of a suitable base, such as potassium carbonate, to form the desired imidazole derivative.
Oxalate salt formation: The final step involves the reaction of the imidazole derivative with oxalic acid to form the oxalate salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of 1-[2-(3,4-dichlorophenoxy)ethyl]-1H-imidazole oxalate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Advanced techniques, such as continuous flow reactors and automated synthesis, may be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-dichlorophenoxy)ethyl]-1H-imidazole oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenoxy group are replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and halides under basic or neutral conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives and oxides.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
1-[2-(3,4-dichlorophenoxy)ethyl]-1H-imidazole oxalate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antifungal agent and in the treatment of certain diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dichlorophenoxy)ethyl]-1H-imidazole oxalate involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The 3,4-dichlorophenoxy group may enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2-(3,4-dichlorophenoxy)ethyl]-1H-imidazole oxalate can be compared with other similar compounds, such as:
1-[2-(2,4-dichlorophenoxy)ethyl]-1H-imidazole oxalate: Similar structure but with different substitution pattern on the phenoxy group.
1-[2-(3,4-difluorophenoxy)ethyl]-1H-imidazole oxalate: Similar structure but with fluorine atoms instead of chlorine.
1-[2-(3,4-dichlorophenoxy)ethyl]-1H-benzimidazole oxalate: Similar structure but with a benzimidazole ring instead of an imidazole ring.
The uniqueness of 1-[2-(3,4-dichlorophenoxy)ethyl]-1H-imidazole oxalate lies in its specific substitution pattern and the presence of the imidazole ring, which may confer distinct chemical and biological properties compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
